molecular formula C17H19BrN2O2S B6474884 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640821-24-3

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6474884
CAS No.: 2640821-24-3
M. Wt: 395.3 g/mol
InChI Key: BOFYPLGLWGXUME-UHFFFAOYSA-N
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Description

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a piperidine ring, and a methoxypyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene-2-carboxaldehyde to obtain 4-bromothiophene-2-carboxaldehyde . This intermediate is then subjected to a series of reactions, including acylation with piperidine and subsequent coupling with 3-methylpyridine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets.

    Medicine: It may be explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The bromothiophene moiety may interact with certain enzymes or receptors, while the piperidine ring can enhance binding affinity and specificity. The methoxypyridine structure may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Compounds with similar piperidine structures that may exhibit comparable biological activities.

    Methoxypyridine derivatives: Compounds with methoxypyridine moieties that can be used in similar applications.

Uniqueness

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromothiophene moiety, in particular, allows for versatile chemical modifications and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S/c1-12-9-19-5-2-15(12)22-10-13-3-6-20(7-4-13)17(21)16-8-14(18)11-23-16/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFYPLGLWGXUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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